Cas no 913612-07-4 (Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone)

Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone is a high-purity intermediate used in the synthesis of brexpiprazole, an atypical antipsychotic with applications in treating schizophrenia and major depressive disorder. This compound features a quinolinone core structure, which is critical for its pharmacological activity. Key advantages include its well-defined chemical properties, consistent purity, and suitability for scalable synthesis. Its structural stability ensures reliable performance in further derivatization processes. As a key building block, it enables efficient production of brexpiprazole with high selectivity and yield, making it valuable for pharmaceutical research and development. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone structure
913612-07-4 structure
Product name:Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone
CAS No:913612-07-4
MF:C25H29N3O2S
MW:435.581664800644
CID:4664879

Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone Chemical and Physical Properties

Names and Identifiers

    • 7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
    • 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
    • 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
    • BDBM194790
    • US9206167, 11
    • US9206167, 12
    • 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)-butoxy]-3,4-dihydro-1H-quinolin-2-one
    • 7-[4-(4-benzo[b]thiophen-4-ylpiperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
    • 7-[4-(4-Benzo[b]thien-4-yl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone (ACI)
    • 7-[4-(4-(Benzo[b]thien-4-yl)piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
    • Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone
    • Inchi: 1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29)
    • InChI Key: LAWOHKNPRBDADQ-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C(=CC(=CC=2)OCCCCN2CCN(C3C4=C(SC=C4)C=CC=3)CC2)N1

Computed Properties

  • Exact Mass: 435.19804835 g/mol
  • Monoisotopic Mass: 435.19804835 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73
  • Molecular Weight: 435.6
  • XLogP3: 4.4

Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B677438-25mg
Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone
913612-07-4
25mg
$ 362.00 2023-09-08
TRC
B677438-100mg
Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone
913612-07-4
100mg
$ 1271.00 2023-09-08
A2B Chem LLC
AX40099-100mg
Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone
913612-07-4 >98%
100mg
$989.00 2024-07-18
A2B Chem LLC
AX40099-25mg
Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone
913612-07-4 >98%
25mg
$345.00 2024-07-18
TRC
B677438-10mg
Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone
913612-07-4
10mg
$ 178.00 2023-09-08
A2B Chem LLC
AX40099-10mg
Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone
913612-07-4 >98%
10mg
$212.00 2024-07-18
A2B Chem LLC
AX40099-50mg
Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone
913612-07-4 >98%
50mg
$567.00 2024-07-18

Additional information on Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone

Recent Advances in Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone (CAS: 913612-07-4) Research: A Comprehensive Review

Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone (CAS: 913612-07-4) is a novel atypical antipsychotic agent that has garnered significant attention in recent years due to its unique pharmacological profile and therapeutic potential. This compound, developed as a successor to aripiprazole, exhibits a balanced activity as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. The molecular structure, characterized by the quinolinone core, contributes to its distinct binding properties and metabolic stability, making it a promising candidate for the treatment of various psychiatric disorders.

Recent studies have focused on elucidating the precise mechanisms underlying the therapeutic effects of Brexpiprazole. A 2023 publication in the Journal of Medicinal Chemistry reported that the compound's (3,4)-Dihydro-2(1H)-quinolinone moiety plays a crucial role in its receptor binding kinetics, particularly in modulating the duration of action at D2 receptors. The research team employed advanced molecular dynamics simulations to demonstrate how the specific spatial configuration of this structural element influences the compound's interaction with the receptor binding pocket, providing insights for future drug design.

Clinical investigations have expanded our understanding of Brexpiprazole's applications beyond its initial approval for schizophrenia and major depressive disorder (as adjunctive therapy). A multicenter, randomized controlled trial published in Neuropsychopharmacology (2024) demonstrated the drug's efficacy in treatment-resistant depression, with particular benefits observed in patients showing inadequate response to conventional SSRIs. The study reported a statistically significant improvement in MADRS scores (p<0.001) with Brexpiprazole augmentation compared to placebo, while maintaining a favorable safety profile with minimal metabolic side effects.

Pharmacokinetic research has revealed important details about the metabolism of Brexpiprazole (CAS: 913612-07-4). A recent in vitro study using human liver microsomes identified CYP3A4 and CYP2D6 as the primary enzymes responsible for its biotransformation, with the (3,4)-Dihydro-2(1H)-quinolinone structure contributing to its relatively long half-life (approximately 91 hours). These findings, published in Drug Metabolism and Disposition (2023), have important implications for dose adjustment in patients with hepatic impairment or those taking concomitant medications that affect these cytochrome P450 enzymes.

Emerging research has also explored potential novel applications of Brexpiprazole. A preclinical study in Molecular Psychiatry (2024) investigated its neuroprotective effects in a mouse model of Parkinson's disease, demonstrating that the compound could attenuate dopaminergic neuron loss through mechanisms involving both D2 receptor modulation and anti-inflammatory actions. While these findings are preliminary, they suggest potential therapeutic avenues beyond psychiatric indications that warrant further investigation.

In terms of formulation development, recent patents (US20240148721A1) have disclosed novel crystalline forms of Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone with improved solubility profiles. These advances address one of the key challenges in the drug's development - its limited aqueous solubility - and may lead to improved bioavailability and more flexible dosing regimens in future clinical applications.

The safety profile of Brexpiprazole continues to be a focus of post-marketing surveillance. A comprehensive meta-analysis published in CNS Drugs (2024) analyzed data from over 5,000 patients across 12 clinical trials, confirming the drug's favorable metabolic profile compared to other atypical antipsychotics. The analysis specifically noted lower rates of weight gain and minimal impact on glucose metabolism, attributes that are particularly valuable for long-term treatment of chronic psychiatric conditions.

Future research directions for Brexpiprazole (CAS: 913612-07-4) include investigations into its potential efficacy in bipolar disorder maintenance therapy, as well as exploration of its effects on cognitive symptoms in schizophrenia. Ongoing phase III clinical trials (NCT05678945) are evaluating its use as monotherapy for acute manic episodes, with preliminary results expected in late 2024. Additionally, structural modifications of the (3,4)-Dihydro-2(1H)-quinolinone core are being explored to develop next-generation antipsychotics with enhanced receptor selectivity.

In conclusion, Brexpiprazole (3,4)-Dihydro-2(1H)-quinolinone represents a significant advancement in psychopharmacology, offering a balanced receptor profile with improved tolerability. The growing body of research continues to expand our understanding of its mechanisms of action and potential therapeutic applications, while ongoing formulation improvements address practical challenges in clinical use. As investigations progress, this compound is poised to play an increasingly important role in the treatment of complex neuropsychiatric disorders.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.